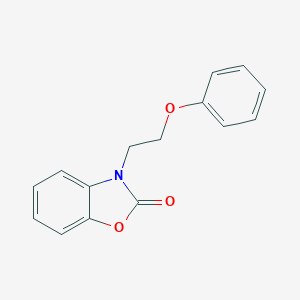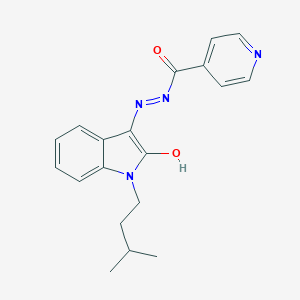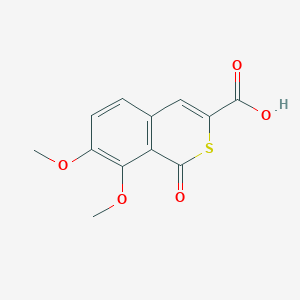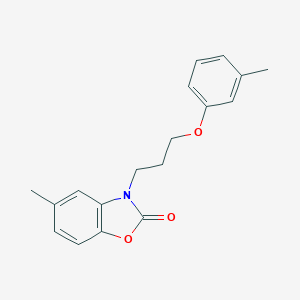
N-(4-(2-(2,4-ジオキソチアゾリジン-3-イル)アセチル)フェニル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
A series of ethyl- (2- (5-arylidine)-2,4-dioxothiazolidin-3-yl) and 2-oxo-4-thioxothiazolidin-3-yl) acetamido) esters were synthesized by utilizing Knoevenagel condensation as the final step in low to good yields . All compounds were elucidated using spectral analysis .
Molecular Structure Analysis
The molecular structure of the compound was elucidated using spectral analysis, including 1H NMR, 13C NMR, MS, and IR .
Chemical Reactions Analysis
The compound was evaluated for its in vitro α-glucosidase activity using Saccharomyces cerevisiae α-glucosidase enzyme . The results of the in vitro cytotoxicity screening of compounds revealed that most of the synthesized compounds were nontoxic .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were determined using various techniques, including 1H-NMR, 13C-NMR, and IR .
科学的研究の応用
低血糖活性
この化合物は合成され、その低血糖活性について評価されています . 合成された誘導体は、Wister アルビノマウス動物モデルにおいて有意な低血糖活性を示しました . これにより、糖尿病の治療における潜在的な用途が示唆されます。
抗痙攣活性
2-イミノ-4-チアゾリジンオンと2,4-ジオキソチアゾリジン-5-カルボン酸コアに基づくチアゾール含有ハイブリッドは、問題の化合物と構造的に類似しており、合成され、その抗痙攣活性について評価されています . これらの化合物のいくつかは、ペンチレンテトラゾール誘発発作と最大電気ショック発作試験の両方で優れた抗痙攣活性を示しました .
抗癌療法
この化合物は、潜在的に抗癌療法に使用できる可能性があります . 上皮成長因子受容体(EGFR)酵素は、細胞周期を制御する上で重要な役割を果たしており、抗癌薬開発のための有望な標的として位置付けられています .
抗菌活性
この化合物は、潜在的に抗菌活性を持つ可能性があります . 同様の構造を持つ化合物が強力な阻害活性を示すことが判明しており、その効力は標準薬であるバンコマイシンと同等であることが判明しました
作用機序
Target of Action
The primary target of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is VEGFR-2 , a receptor tyrosine kinase . This receptor mediates both inter- and intracellular communication through signal transduction .
Mode of Action
N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide inhibits VEGFR-2, thereby stopping the growth of cancer cells . The compound’s interaction with its target results in increased apoptosis in cancer cells .
Biochemical Pathways
The compound affects the histone deacetylation pathway . By inhibiting this pathway, the compound can alter gene expression, leading to the death of cancer cells .
Pharmacokinetics
It is known that the compound’s lipophilicity can affect its cell permeability . A higher lipophilicity can lead to better cell permeability , which can impact the compound’s bioavailability.
Result of Action
The compound’s action results in notable anti-proliferative activities against cancer cell lines . It increases apoptosis in cancer cells , arresting their growth in the S phase . The compound also increases the levels of BAX, a pro-apoptotic protein, and decreases Bcl-2, an anti-apoptotic protein . Additionally, it increases the levels of caspase-8 and caspase-9 , which are involved in the initiation of apoptosis.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s lipophilicity can affect its cell permeability , which in turn can affect its efficacy
将来の方向性
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
生化学分析
Biochemical Properties
The biochemical properties of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide are intriguing. The compound has been found to interact with a variety of enzymes and proteins . For instance, it has been shown to inhibit 15-PGDH activity, a key enzyme involved in prostaglandin degradation . This interaction is believed to be due to the compound’s ability to bind to specific amino acids within the enzyme .
Cellular Effects
N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide has been shown to have significant effects on cellular processes. For example, it has been found to increase PGE 2 concentration, a key mediator of inflammation and other physiological processes . This suggests that the compound may have a role in modulating cellular responses to inflammation .
Molecular Mechanism
The molecular mechanism of action of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is complex and multifaceted. It is believed to exert its effects through a combination of enzyme inhibition, binding interactions with biomolecules, and changes in gene expression . For example, it has been shown to inhibit 15-PGDH activity, suggesting a role in modulating prostaglandin levels .
Temporal Effects in Laboratory Settings
The effects of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide in laboratory settings appear to be time-dependent
Metabolic Pathways
Given its interaction with 15-PGDH, it is likely that it is involved in the metabolism of prostaglandins .
Subcellular Localization
Given its biochemical properties, it is likely that it localizes to areas of the cell where 15-PGDH is present .
特性
IUPAC Name |
N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-15(10-20-16(22)11-25-18(20)24)12-6-8-14(9-7-12)19-17(23)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKONNYASLUGCIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)
![N-(1-adamantyl)-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzamide](/img/structure/B352955.png)

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)

![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one](/img/structure/B352963.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)

![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)


![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)
